molecular formula C16H19ClFNO B5456431 N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride

Cat. No.: B5456431
M. Wt: 295.78 g/mol
InChI Key: XNQRAHBCXYRJIW-UHFFFAOYSA-N
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Description

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a 2-fluorophenyl group and a cyclopentanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: The 2-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the furan ring reacts with a fluorinated benzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the cyclopentanamine moiety: The cyclopentanamine group is attached through a reductive amination reaction, where the furan derivative reacts with cyclopentanone in the presence of a reducing agent such as sodium borohydride.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the cyclopentanamine moiety, converting it to cyclopentanol derivatives.

    Substitution: The 2-fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopentanamine
  • N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentanamine
  • N-[[5-(2-bromophenyl)furan-2-yl]methyl]cyclopentanamine

Uniqueness

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.ClH/c17-15-8-4-3-7-14(15)16-10-9-13(19-16)11-18-12-5-1-2-6-12;/h3-4,7-10,12,18H,1-2,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQRAHBCXYRJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(O2)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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